
L-Histidine-d5 (hydrochloride hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Histidine-d5 (hydrochloride hydrate) is a deuterium-labeled version of L-Histidine hydrochloride hydrate. It is an endogenous metabolite and is used primarily in scientific research. The deuterium labeling makes it particularly useful in studies involving metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of L-Histidine-d5 (hydrochloride hydrate) typically involves the deuteration of L-Histidine hydrochloride hydrate. The process begins with the mixing of L-Histidine and deuterium oxide (D2O) in a controlled environment. The mixture is then subjected to a series of reactions to replace the hydrogen atoms with deuterium atoms. The final product is purified through crystallization and other purification techniques .
Industrial Production Methods
Industrial production of L-Histidine-d5 (hydrochloride hydrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the final product meets the required standards for scientific research .
Chemical Reactions Analysis
Types of Reactions
L-Histidine-d5 (hydrochloride hydrate) undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, L-Histidine-d5 can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert L-Histidine-d5 into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted histidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like ammonia and amines are used in substitution reactions.
Major Products
The major products formed from these reactions include imidazole derivatives, amine derivatives, and various substituted histidine compounds .
Scientific Research Applications
L-Histidine-d5 (hydrochloride hydrate) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of histidine metabolism.
Biology: Helps in studying protein synthesis and enzyme functions.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of L-Histidine-d5 (hydrochloride hydrate) involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms replace hydrogen atoms, allowing researchers to track the compound through various biochemical processes. This helps in understanding the molecular targets and pathways involved in histidine metabolism .
Comparison with Similar Compounds
L-Histidine-d5 (hydrochloride hydrate) is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
L-Histidine hydrochloride hydrate: The non-deuterated version, commonly used in biochemical studies.
L-Histidine methyl ester hydrochloride: Used in peptide synthesis and as a substrate in enzyme studies.
N-Acetyl-L-Histidine: Utilized in studies involving brain metabolism and neurochemistry.
L-Histidine-d5 (hydrochloride hydrate) stands out due to its enhanced stability and the ability to provide more detailed insights into metabolic processes compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C6H12ClN3O3 |
|---|---|
Molecular Weight |
214.66 g/mol |
IUPAC Name |
(2S)-2-amino-2,3,3-trideuterio-3-(2,4-dideuterio-1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i1D2,2D,3D,5D;; |
InChI Key |
CMXXUDSWGMGYLZ-QGRMNJNTSA-N |
Isomeric SMILES |
[2H]C1=C(NC(=N1)[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)N.O.Cl |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


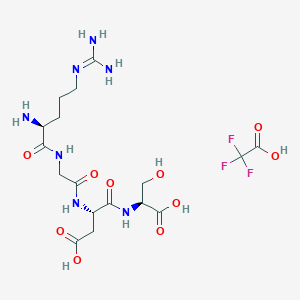
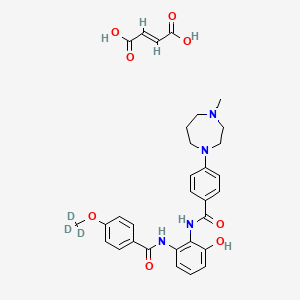

![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-methoxyoxolan-2-one](/img/structure/B12426053.png)
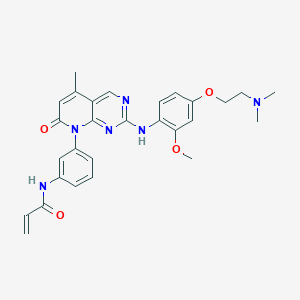
![(1,1,1-trifluoro-2-methylpropan-2-yl) N-[(1S,4R,6S,7Z,11R,13R,14S,18R)-13-ethyl-18-[7-fluoro-6-(trideuteriomethoxy)isoquinolin-1-yl]oxy-11-methyl-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B12426057.png)
![2-[(E,3E)-3-(3,3-dimethyl-1-tetradecylindol-2-ylidene)prop-1-enyl]-1-docosyl-3,3-dimethylindol-1-ium;iodide](/img/structure/B12426064.png)
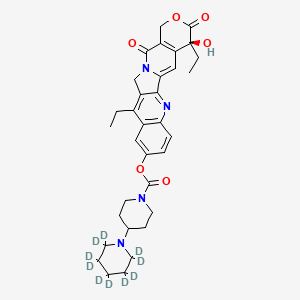

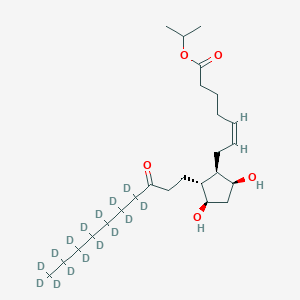
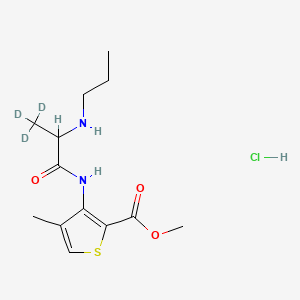
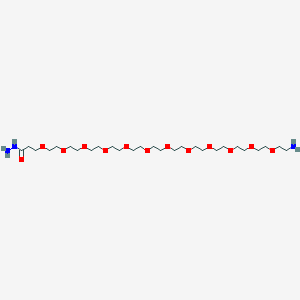

![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12426122.png)
